(2R)-2-Amino-2-(2-methylphenyl)acetamide
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Overview
Description
(2R)-2-Amino-2-(2-methylphenyl)acetamide is an organic compound with a chiral center, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(2-methylphenyl)acetamide typically involves the reaction of 2-methylbenzylamine with glyoxylic acid, followed by reductive amination. The reaction conditions often include the use of a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2-(2-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
(2R)-2-Amino-2-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-2-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-2-(2-methylphenyl)acetamide: The enantiomer of (2R)-2-Amino-2-(2-methylphenyl)acetamide, with similar chemical properties but different biological activity.
2-Amino-2-phenylacetamide: Lacks the methyl group on the aromatic ring, leading to different reactivity and applications.
2-Amino-2-(4-methylphenyl)acetamide: The methyl group is positioned differently on the aromatic ring, affecting its chemical behavior.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H12N2O |
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Molecular Weight |
164.20 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C9H12N2O/c1-6-4-2-3-5-7(6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H2,11,12)/t8-/m1/s1 |
InChI Key |
MZYHTNHPVZPTSL-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](C(=O)N)N |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)N)N |
Origin of Product |
United States |
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